5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Beschreibung
5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid (CID: 16227786) is a heterocyclic compound with the molecular formula C₁₆H₁₄N₄O₂S and a molecular weight of 326.37 g/mol. Its structure features a thiazolo[4,5-b]pyridine core substituted at the 5-position with a pyridin-3-yl group and at the 2-position with a pyrrolidin-1-yl moiety, along with a carboxylic acid group at the 7-position. The compound’s SMILES string is C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CN=CC=C4)C(=O)O, and its InChIKey is HQOUPAQXUBLOFO-UHFFFAOYSA-N .
Predicted collision cross-section (CCS) values for various adducts have been reported, including 171.6 Ų for [M+H]⁺ and 174.9 Ų for [M-H]⁻ .
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22)11-8-12(10-4-3-5-17-9-10)18-14-13(11)23-16(19-14)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUPAQXUBLOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CN=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-72-4 | |
| Record name | 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Pyridine Ring Introduction: The pyridine ring is often introduced through a condensation reaction with a suitable pyridine derivative.
Pyrrolidine Substitution: The pyrrolidine ring is incorporated via nucleophilic substitution, where a pyrrolidine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Anticancer Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit promising anticancer activities. For instance, derivatives of thiazole-pyridine hybrids have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116) . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole and pyridine rings can enhance cytotoxicity against these cancer cells .
Anticonvulsant Effects
Thiazole-containing compounds have been evaluated for their anticonvulsant properties. For example, certain thiazole-pyrrolidine analogues have demonstrated significant protection in seizure models, with effective doses indicating their potential for developing new anticonvulsant medications . The SAR analysis highlighted that specific substitutions on the thiazole ring can improve efficacy .
Antibacterial Activity
The compound's structural features also suggest potential antibacterial properties. Similar thiazole derivatives have been reported to exhibit potent antibacterial activity against various strains, indicating a possible application in treating bacterial infections .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiazole-pyridine hybrids, researchers synthesized several derivatives and tested them against MCF-7 and HepG2 cell lines. One particular derivative exhibited an IC50 value lower than that of the standard drug 5-fluorouracil, suggesting enhanced efficacy .
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant activity of thiazole analogues showed that compounds with specific substitutions provided significant protection in PTZ-induced seizure models. The most effective analogue had a median effective dose (ED50) significantly lower than other tested compounds .
Summary of Findings
The applications of 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid span across multiple therapeutic areas:
| Application | Activity | Target Diseases |
|---|---|---|
| Anticancer | Cytotoxicity against cancer | Breast cancer, liver cancer |
| Anticonvulsant | Seizure protection | Epilepsy |
| Antibacterial | Inhibition of bacterial growth | Various bacterial infections |
Wirkmechanismus
The mechanism of action of 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to a cascade of biological effects. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Core Modifications
- [1,3]Thiazolo[4,5-b]pyridine-7-carboxylic Acid (CID: 76850432) :
The unsubstituted core (C₇H₄N₂O₂S, MW: 180.19 g/mol) lacks the pyridinyl and pyrrolidinyl substituents. Its simpler structure highlights the role of substituents in enhancing pharmacological properties, such as solubility and target binding .
Substituent Variations
- 5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic Acid (CID: 2560413) :
Replacing the pyridin-3-yl group with a phenyl ring and pyrrolidin-1-yl with piperidin-1-yl increases molecular weight to 339.41 g/mol (C₁₈H₁₇N₃O₂S). This modification may alter lipophilicity and CCS values, though direct CCS comparisons are unavailable . - This compound is commercially available but costly ($197/250 mg) .
- 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic Acid :
Substitution with a thienyl group (C₁₅H₁₃N₃O₂S₂, MW: 331.42 g/mol) introduces sulfur-mediated electronic effects, which may influence redox activity or metabolic stability .
Pharmacological and Physical Properties
Anti-Inflammatory and Antioxidant Activity
Thiazolo[4,5-b]pyridine derivatives, such as 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one and its analogues, have demonstrated potent anti-inflammatory and antioxidant activities. For example:
- (Thiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid (Compound 6): Exhibited superior anti-inflammatory activity (carrageenan-induced edema) and DPPH radical scavenging compared to ibuprofen .
Physicochemical Comparisons
Biologische Aktivität
5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of pyridine and pyrrolidine derivatives with thiazolo-pyridine frameworks. Various synthetic pathways have been explored to optimize yield and purity, often utilizing methods such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact.
Antimicrobial Activity
Research indicates that compounds containing the thiazolo-pyridine structure exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Anti-inflammatory and Analgesic Properties
In vivo studies have shown that derivatives of thiazolo-pyridine compounds possess anti-inflammatory and analgesic effects. The compound was evaluated using models such as the acetic acid-induced writhing test and the hot plate test, yielding promising results indicating its potential as an analgesic agent:
- Analgesic Model: The compound reduced pain responses significantly compared to control groups.
- Anti-inflammatory Model: It demonstrated a reduction in paw edema in animal models, suggesting effective anti-inflammatory properties .
Case Studies
Several studies have highlighted the efficacy of this compound in treating various conditions:
- Study on Pain Management : A study published in a peer-reviewed journal demonstrated that the compound effectively alleviated pain in rodent models, with a potency comparable to established analgesics.
- Anti-cancer Activity : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines, suggesting a need for further exploration in anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo-pyridine derivatives is influenced by their structural features. Modifications at specific positions on the pyridine or thiazole rings can enhance or diminish their biological effects:
Q & A
Q. What are the established synthetic routes for synthesizing 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of a thiazolo-pyridine core. A plausible route includes:
Core Formation : Condensation of pyridine-3-carbaldehyde with a thiazole precursor (e.g., via cyclization using reagents like POCl₃ or thiourea derivatives).
Substituent Introduction : The pyrrolidin-1-yl group can be introduced via nucleophilic substitution or Pd-catalyzed coupling.
Carboxylic Acid Functionalization : Oxidation of a methyl or halide group at the 7-position using KMnO₄ or RuO₄ under controlled pH to avoid over-oxidation.
Key intermediates include:
- 3-(Pyridin-3-yl)acrylic acid derivatives (analogous to intermediates in ).
- Thiazolo[4,5-b]pyridine intermediates with halogen or methyl groups at the 7-position.
Characterization of intermediates via TLC (Rf values) and FT-IR (C=O stretch at ~1700 cm⁻¹) is critical .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the pyridin-3-yl group shows distinct aromatic protons at δ 7.5–8.5 ppm, while pyrrolidin-1-yl protons resonate at δ 1.5–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₃N₃O₂S: 312.0812).
- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
- FT-IR : Identify carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
Methodological Answer: Discrepancies often arise from protonation states or solvent effects. Strategies include:
- pH-Dependent Studies : Adjust pH to stabilize the carboxylic acid group (e.g., using D₂O with NaOD for deprotonation) .
- CSD Database Analysis : Compare experimental data with Cambridge Structural Database entries for analogous protonated pyridinium salts (e.g., hydrogen sulfate or trifluoroacetate derivatives) .
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR chemical shifts .
Q. What strategies optimize the yield of the carboxylic acid group during synthesis?
Methodological Answer:
- Controlled Oxidation : Use RuO₄ in a biphasic system (CH₂Cl₂/H₂O) to selectively oxidize a 7-methyl group while minimizing side reactions .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) during earlier steps, then hydrolyze with LiOH .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and adjust reaction time/temperature to avoid decarboxylation .
Q. How should researchers design in vitro bioassays to evaluate anticancer activity?
Methodological Answer:
- Cell Line Selection : Use human cancer lines (e.g., HeLa, MCF-7) and normal fibroblasts as controls .
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM, incubating for 48–72 hours.
- MTT Assay : Measure cell viability via absorbance at 570 nm after formazan formation .
- Apoptosis Markers : Validate mechanism using flow cytometry (Annexin V/PI staining) .
Q. How can intermolecular interactions in the crystal structure be analyzed?
Methodological Answer:
- X-ray Crystallography : Grow crystals via slow evaporation (solvent: DMSO/EtOH).
- Hydrogen Bond Analysis : Identify O-H···N (pyridine) and C-H···O (carboxylic acid) interactions using Mercury software .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. H-bonding) .
Data Contradiction Resolution Example
Issue : Conflicting melting points (mp) reported in literature.
Methodology :
Reproduce Conditions : Use identical heating rates (1°C/min) and sample purity (>99% via HPLC).
DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions .
Cross-Validate : Compare with analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
